molecular formula C7H16ClN5O4 B15261064 Methyl2-amino-5-(N'-nitrocarbamimidamido)pentanoatehydrochloride

Methyl2-amino-5-(N'-nitrocarbamimidamido)pentanoatehydrochloride

Cat. No.: B15261064
M. Wt: 269.69 g/mol
InChI Key: QUMVIIAJMDRLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate hydrochloride typically involves the esterification of NG-Nitro-D-arginine with methanol in the presence of hydrochloric acid . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is carefully monitored, and the product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as a nitric oxide synthase inhibitor.

    Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit nitric oxide synthase, thereby reducing the production of nitric oxide. This inhibition affects various cellular pathways and physiological processes, including vasodilation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit nitric oxide synthase with high specificity makes it valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C7H16ClN5O4

Molecular Weight

269.69 g/mol

IUPAC Name

methyl 2-amino-5-[carbamimidoyl(nitro)amino]pentanoate;hydrochloride

InChI

InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-11(7(9)10)12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10);1H

InChI Key

QUMVIIAJMDRLJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCN(C(=N)N)[N+](=O)[O-])N.Cl

Origin of Product

United States

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